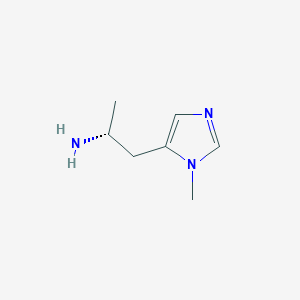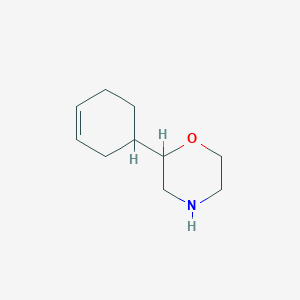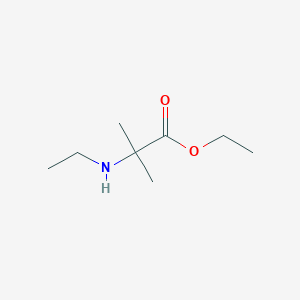
1-Chloro-3-isothiocyanato-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-isothiocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 g/mol . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a methoxy group attached to a benzene ring. It is used in various research applications due to its unique chemical properties .
Preparation Methods
1-Chloro-3-isothiocyanato-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with thiophosgene in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction proceeds under mild conditions and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-3-isothiocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as nucleophiles for substitution and addition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-isothiocyanato-2-methoxybenzene has a variety of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein labeling.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-isothiocyanato-2-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
1-Chloro-3-isothiocyanato-2-methoxybenzene can be compared with other similar compounds, such as:
- 1-Chloro-3-isothiocyanato-2-methylbenzene
- 1-Chloro-3-isothiocyanato-2-ethoxybenzene
- 1-Chloro-3-isothiocyanato-2-propoxybenzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
1-chloro-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3 |
InChI Key |
JEUPXKAOSGTVTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


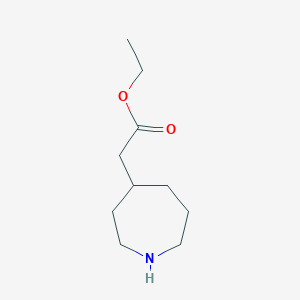

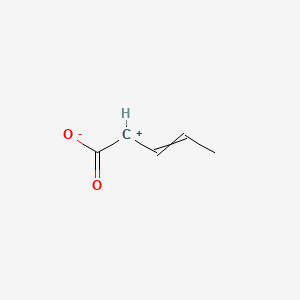
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
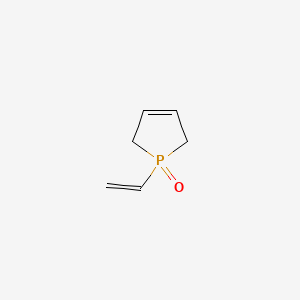
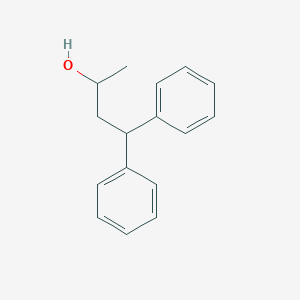

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
